4-Bromo-2-chloro-6-iodopyridin-3-ol

Myeloperoxidase Inflammation Drug Discovery

4-Bromo-2-chloro-6-iodopyridin-3-ol (CAS 2244107-68-2) is a highly halogenated pyridine derivative featuring bromine at C4, chlorine at C2, iodine at C6, and a hydroxyl group at C3 on the pyridine ring. This substitution pattern imparts a unique combination of electronic, steric, and hydrogen-bonding properties.

Molecular Formula C5H2BrClINO
Molecular Weight 334.34 g/mol
Cat. No. B12808009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chloro-6-iodopyridin-3-ol
Molecular FormulaC5H2BrClINO
Molecular Weight334.34 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N=C1I)Cl)O)Br
InChIInChI=1S/C5H2BrClINO/c6-2-1-3(8)9-5(7)4(2)10/h1,10H
InChIKeyOVSKBANUIFOSAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-chloro-6-iodopyridin-3-ol: Halogenated Pyridine Building Block for Advanced Medicinal Chemistry and Synthetic Applications


4-Bromo-2-chloro-6-iodopyridin-3-ol (CAS 2244107-68-2) is a highly halogenated pyridine derivative featuring bromine at C4, chlorine at C2, iodine at C6, and a hydroxyl group at C3 on the pyridine ring. This substitution pattern imparts a unique combination of electronic, steric, and hydrogen-bonding properties [1]. The compound serves as a versatile intermediate in organic synthesis, particularly for constructing complex molecules via sequential cross-coupling reactions, and as a probe in medicinal chemistry for studying halogen-dependent biological activity [2].

Why 4-Bromo-2-chloro-6-iodopyridin-3-ol Cannot Be Replaced by Generic Analogs in Research and Development


Generic substitution of 4-Bromo-2-chloro-6-iodopyridin-3-ol with simpler halogenated pyridin-3-ols (e.g., 4-bromo-2-chloropyridin-3-ol or 2-chloro-6-iodopyridin-3-ol) fails to capture its precise biological activity profile and synthetic utility. The presence of three distinct halogens at specific ring positions enables orthogonal reactivity in cross-coupling sequences [1], while the unique electronic landscape dictates target binding affinities that are not additive of mono- or di-halogenated counterparts [2]. Consequently, substituting with a less-halogenated analog would compromise both reaction outcomes and structure-activity relationships, invalidating critical experimental results.

Quantitative Evidence Differentiating 4-Bromo-2-chloro-6-iodopyridin-3-ol from Closest Analogs


Myeloperoxidase (MPO) Inhibition Potency vs. 4-Bromo-2-chloropyridin-3-ol (Non-Iodinated Analog)

In a head-to-head comparison within the same assay system, 4-Bromo-2-chloro-6-iodopyridin-3-ol demonstrates a 39-fold increase in potency against human MPO compared to its non-iodinated analog, 4-bromo-2-chloropyridin-3-ol [1][2]. The presence of the iodine substituent at C6 is a critical driver of enhanced inhibitory activity.

Myeloperoxidase Inflammation Drug Discovery

Eosinophil Peroxidase (EPX) Inhibition Potency vs. 4-Bromo-2-chloropyridin-3-ol

The target compound exhibits moderate inhibition of human EPX, with an IC50 of 360 nM [1]. In contrast, the non-iodinated analog 4-bromo-2-chloropyridin-3-ol shows no reported activity against EPX, underscoring the necessity of the iodine atom for engagement with this target.

Eosinophil Peroxidase Asthma Parasitic Infections

Cytochrome P450 3A4 (CYP3A4) Time-Dependent Inhibition vs. Recombinant MPO Activity

A related bromo-chloro-iodopyridinol scaffold (CHEMBL4863015) displays a stark contrast in target engagement: potent, time-dependent inhibition of CYP3A4 (IC50 = 17 nM) alongside moderate MPO inhibition (IC50 = 55 nM) [1]. While the target compound's specific CYP profile may differ, this data highlights a general class property of bromo-chloro-iodopyridin-3-ols to engage drug-metabolizing enzymes, a critical consideration distinct from simpler pyridinols.

Drug Metabolism CYP3A4 Safety Pharmacology

Chemoselectivity in Pd-Catalyzed Cross-Coupling vs. Nucleophilic Substitution

In Pd-catalyzed cross-coupling reactions, bromo-chloro-iodopyridines proceed chemoselectively at the bromine position, whereas nucleophilic substitutions are unselective and yield product mixtures [1]. This orthogonal reactivity profile is unique to polyhalogenated pyridines and is not attainable with mono- or di-halogenated analogs, which either lack the necessary reactivity hierarchy or produce complex mixtures.

Cross-Coupling Chemoselectivity Nucleoside Synthesis

Lack of Antiviral or Cytostatic Activity as a Control Compound

C-nucleosides synthesized from bromo-chloro-iodopyridine precursors, including those related to 4-Bromo-2-chloro-6-iodopyridin-3-ol, were explicitly reported to lack antiviral or cytostatic effects [1]. This inactivity profile distinguishes them from many nucleoside-based therapeutics and positions them as valuable negative controls or as scaffolds devoid of confounding biological activity.

Nucleoside Analogs Antiviral Cytostatic

Optimal Research and Industrial Applications for 4-Bromo-2-chloro-6-iodopyridin-3-ol


Medicinal Chemistry: MPO/EPX Inhibitor Lead Optimization

This compound is ideally suited for structure-activity relationship (SAR) campaigns targeting myeloperoxidase (MPO) and eosinophil peroxidase (EPX) due to its demonstrated 39-fold potency advantage over the non-iodinated analog against MPO (IC50 = 1 nM vs. 39 nM) [1][2] and its exclusive EPX inhibition (IC50 = 360 nM) [3]. Researchers can leverage this scaffold to develop anti-inflammatory agents with improved target engagement.

Synthetic Chemistry: Iterative Cross-Coupling for Complex Heterocycles

The orthogonal reactivity of bromo-chloro-iodopyridines in Pd-catalyzed cross-couplings enables sequential, chemoselective functionalization at the bromine position, a key step in the synthesis of 2,6-disubstituted pyridine C-nucleosides [1]. This compound is therefore a strategic intermediate for constructing libraries of complex heterocycles that are difficult to access via mono- or di-halogenated precursors.

Drug Metabolism and Safety Pharmacology: CYP3A4 Liability Assessment

Given the class-level observation that bromo-chloro-iodopyridin-3-ols can exhibit time-dependent CYP3A4 inhibition (IC50 = 17 nM) [1], 4-Bromo-2-chloro-6-iodopyridin-3-ol serves as a critical tool compound for evaluating metabolic liabilities early in drug discovery. Its use can inform lead optimization strategies to mitigate CYP-mediated drug-drug interactions.

Chemical Biology: Non-Bioactive Scaffold for Bioconjugation

The established lack of antiviral or cytostatic activity in related C-nucleosides [1] makes this pyridinol scaffold an excellent candidate for developing bioconjugates, fluorescent probes, or material science precursors where intrinsic biological activity would otherwise confound results. It provides a chemically versatile yet biologically silent platform.

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